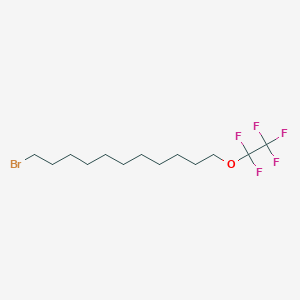

1-Bromo-11-pentafluoroethyloxy-undecane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-11-(1,1,2,2,2-pentafluoroethoxy)undecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BrF5O/c14-10-8-6-4-2-1-3-5-7-9-11-20-13(18,19)12(15,16)17/h1-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSFMDBVTIIHJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCOC(C(F)(F)F)(F)F)CCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BrF5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601237783 | |

| Record name | 1-Bromo-11-(1,1,2,2,2-pentafluoroethoxy)undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601237783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246466-37-4 | |

| Record name | 1-Bromo-11-(1,1,2,2,2-pentafluoroethoxy)undecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246466-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-11-(1,1,2,2,2-pentafluoroethoxy)undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601237783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Characteristics of 1 Bromo 11 Pentafluoroethyloxy Undecane

Predicted Molecular and Physical Properties

The properties of 1-Bromo-11-pentafluoroethyloxy-undecane are expected to be influenced by its long undecane (B72203) chain, the terminal bromo group, and the pentafluoroethyloxy substituent.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C13H24BrF5O |

| Molecular Weight | 385.23 g/mol |

| Appearance | Likely a colorless liquid or low-melting solid at room temperature |

| Boiling Point | Expected to be high due to the long alkyl chain and polar functional groups |

| Solubility | Likely soluble in organic solvents, with limited solubility in water |

This table contains predicted data based on the analysis of similar chemical structures.

Spectroscopic Data Interpretation (Predicted)

The spectroscopic signature of this compound can be anticipated based on standard NMR and IR spectroscopy principles.

The proton NMR spectrum is expected to show distinct signals for the protons on the alkyl chain. The protons closest to the bromine and oxygen atoms will be shifted downfield due to the electronegativity of these atoms. chemistrysteps.compressbooks.pub

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Br-CH₂ -(CH₂)₉-O-CF₂CF₃ | ~3.4 | Triplet |

| Br-(CH₂)₉-CH₂ -O-CF₂CF₃ | ~3.7 | Triplet |

| -(CH₂ )₉- (internal methylene (B1212753) groups) | ~1.2-1.6 | Multiplet |

This interactive table presents predicted 1H NMR data.

The carbon NMR spectrum would show distinct signals for each carbon atom in the undecane chain, with the carbons attached to the bromine and oxygen atoms appearing at lower field.

The fluorine NMR spectrum is a key identifier for this compound. The pentafluoroethyloxy group will give rise to two distinct signals. wikipedia.orgucsb.edu

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -O-CF₂ -CF₃ | ~ -83 to -89 | Triplet |

| -O-CF₂-CF₃ | ~ -70 to -78 | Triplet |

This interactive table presents predicted 19F NMR data relative to a standard.

The IR spectrum would be expected to show characteristic C-H stretching vibrations for the alkyl chain, a C-Br stretching frequency, and strong C-O and C-F stretching bands associated with the pentafluoroethyloxy group.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 1-Bromo-11-pentafluoroethyloxy-undecane, ¹H NMR would be expected to show distinct signals for the protons along the undecane (B72203) chain, with chemical shifts influenced by the neighboring bromine atom at one end and the pentafluoroethyloxy group at the other. Similarly, ¹³C NMR would provide a unique signal for each carbon atom in the molecule, offering a map of the carbon skeleton. Furthermore, ¹⁹F NMR would be crucial for characterizing the pentafluoroethyloxy group, with the fluorine signals providing insight into the electronic environment of this part of the molecule.

Multi-Dimensional NMR Experiments for Connectivity Mapping

To establish the precise connectivity of atoms, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. These experiments would allow for the correlation of proton and carbon signals, confirming the bonding arrangement within the undecane chain and the attachment points of the bromo and pentafluoroethyloxy substituents. No specific multi-dimensional NMR data for this compound has been reported.

Solid-State NMR Applications

While solution-state NMR provides information on molecules in a dynamic state, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of materials in their solid form. For this compound, ssNMR could potentially be used to study its crystalline packing or its conformation in a solid matrix. There is currently no published research detailing the solid-state NMR analysis of this compound.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular mass of this compound. This technique is capable of providing a highly accurate mass measurement, which in turn allows for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound. Specific HRMS data for this compound is not available in the current body of scientific literature.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific parent ion and then inducing its fragmentation to produce a spectrum of daughter ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. For this compound, MS/MS could be used to confirm the presence and location of the bromine atom and the pentafluoroethyloxy group by observing characteristic fragmentation pathways. As with other techniques, specific MS/MS studies on this compound have not been reported.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. If a suitable single crystal of this compound could be grown, single-crystal XRD would provide precise bond lengths, bond angles, and information about the crystal packing. Powder XRD could be used to characterize the bulk crystalline form of the material. There are no published crystal structures or powder diffraction data for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups within a molecule. Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency, providing a unique molecular fingerprint.

For a hypothetical analysis of this compound, one would expect to observe characteristic vibrational modes. The IR spectrum would likely be dominated by strong absorptions corresponding to the C-F bonds of the pentafluoroethyloxy group, typically found in the 1350-1000 cm⁻¹ region. The long alkyl chain would exhibit C-H stretching vibrations around 2925 cm⁻¹ and 2855 cm⁻¹ for the CH₂ groups. The C-Br stretching vibration would be expected at lower frequencies, generally in the 600-500 cm⁻¹ range. The C-O-C ether linkage would also produce characteristic stretching vibrations.

Raman spectroscopy would complement the IR data. While C-F bonds are strong absorbers in the IR, they are generally weak Raman scatterers. Conversely, the C-C backbone and C-Br bonds would be more readily observable in the Raman spectrum.

Table 1: Expected Vibrational Frequencies for this compound (Hypothetical)

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| C-H (Alkyl) Stretch | 2850-3000 | IR, Raman |

| C-F Stretch | 1000-1350 | IR |

| C-O-C (Ether) Stretch | 1070-1150 | IR |

| C-Br Stretch | 500-600 | IR, Raman |

This table is based on general spectroscopic principles and does not represent experimental data for the specified compound.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for determining the purity of a compound and for separating it from reaction mixtures or impurities. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods employed for such purposes.

The choice between GC and HPLC would depend on the volatility and thermal stability of this compound. Given its long alkyl chain, the compound is likely to have a high boiling point, which might make GC analysis challenging without high-temperature columns and injectors. A non-polar or mid-polar capillary column, such as one coated with a phenyl-polymethylsiloxane phase, would likely be used. mdpi.com The temperature program would need to be optimized to ensure adequate separation from any impurities. researchgate.netfrontiersin.org

Reversed-phase HPLC (RP-HPLC) would be a suitable alternative for purity assessment. youtube.comyoutube.com In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase. youtube.com For a molecule like this compound, a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be appropriate. The high hydrophobicity of the long alkyl and fluorinated chains would lead to a significant retention time.

Table 2: Hypothetical Chromatographic Conditions for Purity Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector |

| Gas Chromatography (GC) | DB-5 or similar non-polar | Helium | FID or MS |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV or ELSD |

This table presents plausible starting conditions for method development and is not based on published experimental work for the specified compound.

Computational Chemistry and Theoretical Modeling of Molecular Behavior

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1-bromo-11-pentafluoroethyloxy-undecane, DFT can provide fundamental insights into its stability, reactivity, and spectroscopic properties.

The electron density distribution, also calculable with DFT, reveals the regions of the molecule that are electron-rich or electron-deficient. This information is vital for predicting how the molecule will interact with other chemical species. The electrostatic potential map would likely show a region of positive potential (a σ-hole) on the bromine atom, making it a potential halogen bond donor, and negative potential around the fluorine and oxygen atoms.

Illustrative Data Table: Calculated Electronic Properties

| Property | Illustrative Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | A large gap suggests high kinetic stability and low reactivity. |

| Dipole Moment | 3.5 D | A significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions. |

DFT is also a valuable tool for predicting various spectroscopic parameters, which can aid in the experimental characterization of the molecule. By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra. These simulations help in assigning the vibrational modes observed in experimental spectra. For this compound, characteristic vibrational modes would include the C-Br stretching frequency and various C-F and C-O-C stretching and bending modes from the pentafluoroethyloxy group.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated, which are indispensable for interpreting experimental NMR data and confirming the molecular structure. The accuracy of these predictions can be on par with experimental results when appropriate functionals and basis sets are used. nih.gov

Illustrative Data Table: Predicted Spectroscopic Data

| Spectroscopic Data | Predicted Value Range | Corresponding Functional Group |

| C-Br Stretch (IR) | 550 - 650 cm⁻¹ | Bromine-carbon bond |

| C-F Stretches (IR) | 1100 - 1350 cm⁻¹ | Fluoroalkoxy group |

| C-O-C Stretch (IR) | 1050 - 1150 cm⁻¹ | Ether linkage |

| ¹³C NMR (C-Br) | 30 - 40 ppm | Carbon attached to bromine |

| ¹⁹F NMR | -80 to -130 ppm | Pentafluoroethyloxy group |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For a long-chain molecule like this compound, MD simulations are essential for exploring its vast conformational space. nih.gov The undecane (B72203) chain has numerous rotatable bonds, leading to a multitude of possible conformations. MD simulations can reveal the most stable conformers and the energy barriers between them. The presence of the bulky and polar pentafluoroethyloxy group and the terminal bromine atom would significantly influence the conformational preferences of the alkyl chain. researchgate.netacs.orgsoton.ac.uk

MD simulations can also provide insights into the intermolecular interactions of this compound in a condensed phase (liquid or solid). By simulating a system containing many molecules, one can study how they pack together and interact. These simulations can predict bulk properties such as density, viscosity, and diffusion coefficients. The simulations would likely reveal strong dipole-dipole interactions and the potential for halogen bonding between the bromine atom of one molecule and an electronegative atom (like oxygen or fluorine) of a neighboring molecule. nih.gov

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

To understand the reactivity of this compound in chemical reactions, quantum chemical calculations are used to map out reaction pathways. researchgate.netnih.gov These calculations can identify the transition state structures and determine the activation energies for various potential reactions, such as nucleophilic substitution at the carbon bearing the bromine atom.

By locating the transition state on the potential energy surface, chemists can gain a deeper understanding of the reaction mechanism and predict the reaction rate. rsc.org For instance, the reaction of this compound with a nucleophile could be modeled to determine whether the reaction proceeds via an SN1 or SN2 mechanism and to calculate the associated energy barrier. These theoretical predictions can guide the design of synthetic routes and the development of new chemical transformations. muni.cz

Application of Machine Learning in Chemical Space Exploration

In recent years, machine learning (ML) has become a powerful tool in chemistry for exploring the vast chemical space and predicting molecular properties. researchgate.net For a molecule like this compound, where experimental data may be scarce, ML models can be trained on existing data for similar halogenated alkanes to predict its properties. arxiv.orgacs.orgresearchgate.net

By developing Quantitative Structure-Property Relationship (QSPR) models, it is possible to predict properties such as boiling point, solubility, and toxicity based on the molecular structure. rsc.org These models use molecular descriptors that encode structural and chemical information. For instance, an ML model could be trained to predict the thermal stability or other physicochemical properties of long-chain functionalized alkanes, which would be valuable for assessing the potential applications of this compound without the need for extensive and costly experimentation. beilstein-journals.org

Chemical Reactivity, Mechanism Elucidation, and Transformation Studies

Investigation of Reaction Kinetics and Thermodynamics

There is no published research investigating the reaction kinetics or thermodynamics of 1-Bromo-11-pentafluoroethyloxy-undecane. Such studies would require experimental determination of reaction rates, activation energies, and equilibrium constants for its transformations, data which is not present in the current body of scientific literature.

Theoretically, the kinetics of reactions involving the carbon-bromine bond would be influenced by the long undecane (B72203) chain and the electron-withdrawing nature of the terminal pentafluoroethyloxy group. The perfluoroalkoxy group is known to have a strong electron-withdrawing effect, which can influence the reactivity of other parts of the molecule. researchgate.net

Mechanistic Probing of Electrophilic and Nucleophilic Processes

Specific mechanistic studies on this compound are not available. However, based on its structure, the primary site for nucleophilic attack is the carbon atom bonded to the bromine.

The bromine atom serves as a good leaving group, making the terminal carbon of the undecane chain an electrophilic center. organic-chemistry.org It would be expected to undergo nucleophilic substitution reactions (typically S_N2) with a variety of nucleophiles. nih.gov The long alkyl chain and the sterically demanding and electronically withdrawing pentafluoroethyloxy group at the opposite end of the molecule would likely have an impact on the reaction rates and mechanisms, though the extent of this influence has not been experimentally determined.

Table 1: Hypothetical Nucleophilic Substitution Reactions

This table presents potential, but not experimentally confirmed, nucleophilic substitution reactions based on the general reactivity of primary alkyl bromides.

| Nucleophile | Expected Product | Reaction Type |

| Hydroxide (OH⁻) | 11-Pentafluoroethyloxy-undecan-1-ol | S_N2 |

| Cyanide (CN⁻) | 12-Pentafluoroethyloxy-dodecanenitrile | S_N2 |

| Azide (N₃⁻) | 1-Azido-11-pentafluoroethyloxy-undecane | S_N2 |

| Thiolate (RS⁻) | 1-(Alkylthio)-11-pentafluoroethyloxy-undecane | S_N2 |

Radical Chemistry and Photochemical Transformations

There are no specific studies on the radical or photochemical reactions of this compound.

In general, alkyl bromides can undergo homolytic cleavage of the carbon-bromine bond when exposed to heat or UV light, forming an alkyl radical and a bromine radical. youtube.com This process can initiate radical chain reactions. The presence of the perfluoroether group might influence the stability and subsequent reactions of the resulting radical, but without experimental data, any discussion remains speculative. Photoredox catalysis is a modern technique used for the formation of C-Br bonds and for subsequent transformations of alkyl bromides under mild conditions, often involving radical intermediates. organic-chemistry.org

Role as a Building Block in Complex Chemical Syntheses

Due to the lack of availability and documented reactivity, this compound has not been reported as a building block in any complex chemical syntheses.

Bifunctional molecules, containing two different reactive sites, are valuable in synthesis. organic-chemistry.org In principle, this compound could serve as a useful synthon in materials science or for the synthesis of complex fluorinated molecules. The bromide offers a handle for coupling reactions, while the highly fluorinated tail could be used to impart properties such as hydrophobicity, lipophobicity, and thermal stability to a target molecule. wikipedia.org Perfluoroalkoxy alkanes are noted for their chemical resistance and are used in applications requiring robust materials. wikipedia.org The synthesis of such a molecule would likely involve the reaction of a dibromo-undecane with a pentafluoroethoxide source, or the bromination of a pre-formed 11-pentafluoroethyloxy-undecanol.

Exploration of Advanced Material Science Applications Non Property Focused

Integration into Polymer Synthesis and Design of Polymer Architectures

The presence of a terminal bromine atom on the eleven-carbon chain positions 1-Bromo-11-pentafluoroethyloxy-undecane as a highly effective initiator for controlled polymerization techniques. Specifically, it can be employed in Atom Transfer Radical Polymerization (ATRP), enabling the precise synthesis of polymers with controlled molecular weights and narrow distributions. This allows for the creation of sophisticated polymer architectures where the compound forms a foundational block.

By initiating the polymerization of various vinyl monomers, it is possible to synthesize well-defined block copolymers. In such a structure, the this compound unit constitutes the first block, with the pentafluoroethyloxy group acting as a terminal functional group. This fluorinated tail imparts unique properties, such as hydrophobicity and low surface energy, to the resulting macromolecule.

Furthermore, this compound can serve as a chain transfer agent or a comonomer in other polymerization reactions. dakenchem.com Its integration into a polymer backbone, even in small quantities, can significantly alter the surface properties and thermal stability of the bulk material. For instance, copolymerization with monomers like pyrrole (B145914) or thiophene (B33073) could yield conductive polymers with tailored surface characteristics. dakenchem.com This versatility allows for the design of polymers for specialized applications in electronics, coatings, and composite materials. dakenchem.com

| Polymer Architecture | Role of the Compound | Resulting Polymer Structure | Potential Application |

|---|---|---|---|

| Block Copolymer | ATRP Initiator | A-B diblock, with the compound as the 'A' block and the pentafluoroethyloxy group at the chain end. | Self-assembling nanostructures, surface modifiers. |

| Graft Copolymer | Comonomer | Polymer backbone with pendant side chains containing the -(CH₂)₁₁-O-C₂F₅ group. | Materials with low surface energy, anti-fouling coatings. |

| Functionalized Homopolymer | Functionalizing Agent (Post-Polymerization) | Homopolymer chains end-capped with the undecyl-pentafluoroethyloxy group. | Modified polymer additives for property enhancement. |

Development of Components for Supramolecular Assemblies

The distinct segments within this compound—the hydrocarbon chain and the fluorinated tail—give it an amphiphilic character that drives its participation in supramolecular chemistry. The tendency of hydrocarbon and fluorocarbon segments to segregate (a phenomenon known as fluorophobicity) is a powerful driver for self-assembly into highly ordered, non-covalent structures.

Research has shown that incorporating fluorine into self-assembling systems often results in more stable and robust lattices. scispace.comresearchgate.net In some cases, fluorination can fundamentally alter the self-assembly motif, leading to unexpected and novel supramolecular architectures. scispace.comresearchgate.net For this compound, this segregation would likely lead to the formation of structures such as micelles, vesicles, or layered assemblies in appropriate solvents, where the fluorinated tails cluster together to minimize contact with the hydrocarbon segments and the solvent.

The interactions governing this assembly are complex, involving not only van der Waals forces between the hydrocarbon chains but also unique dipole-dipole interactions and weak hydrogen bonds involving the highly electronegative fluorine atoms (C–H/F interactions). acs.org These forces can direct the formation of intricate, multi-molecule architectures, potentially leading to the development of functional nanomaterials for applications like encapsulation and delivery. researchgate.netnih.gov

| Structural Feature | Intermolecular Force | Resulting Supramolecular Motif | Reference Principle |

|---|---|---|---|

| Hydrocarbon Chain (-(CH₂)₁₁-) | Van der Waals Interactions | Ordering and packing of alkyl segments. | Standard hydrophobic assembly. |

| Fluorinated Tail (-O-C₂F₅) | Fluorophobic Effect, Dipole-Dipole | Segregation and formation of fluorinated domains. | Fluorinated compounds form distinct phases. scispace.com |

| Combined Structure | Segregation and Interfacial Tension | Micelles, Bilayers, Columnar or Lamellar Structures. | Amphiphilic self-assembly. nih.gov |

Role in Liquid Crystalline Systems Research

Semifluorinated alkanes, particularly those with a long, rod-like structure, are known to exhibit liquid crystalline (mesogenic) behavior. A study on a series of analogous semifluorinated 1-bromoalkanes (SFBAs) with the general formula F(CF₂)n(CH₂)mBr provides significant insight into the potential of this compound in this area. tandfonline.com

The immiscibility between the fluorocarbon and hydrocarbon segments is a critical factor in forming layered liquid crystal phases, such as smectic phases. tandfonline.com In these phases, the molecules arrange themselves in layers, with the incompatible parts of adjacent molecules segregating from one another. Research on the compound F(CF₂)₁₂(CH₂)₁₀Br revealed a transition from a plastic crystal state to a smectic B phase upon heating. tandfonline.com This transition is characterized by an increase in conformational disorder in both the hydrocarbon and fluorocarbon segments. tandfonline.com The fluorocarbon portion of these molecules often adopts a disordered helical structure, which plays a vital role in defining both the solid and liquid crystalline structures. tandfonline.com Given its similar semifluorinated structure, this compound is expected to form comparable tilted, layered structures and exhibit thermotropic liquid crystal behavior.

| Structural Feature | Observed Phenomenon | Impact on Liquid Crystalline Behavior |

|---|---|---|

| Fluorocarbon/Hydrocarbon Segregation | Formation of tilted, two-dimensional layered structures. | Drives the formation of smectic phases. tandfonline.com |

| Fluorocarbon Segment Conformation | Disordered helix and helix-reverse conformations. | Influences packing density and phase stability. tandfonline.com |

| Heating Cycle | Transition from plastic crystal to smectic B phase. | Demonstrates thermotropic mesomorphism. tandfonline.com |

Application in Self-Assembled Monolayers and Surface Chemistry

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate. This compound is an ideal candidate for creating functional SAMs after a straightforward chemical modification. The terminal bromine atom can be converted into a headgroup with a strong affinity for specific surfaces, such as a thiol (-SH) group for binding to gold. wikipedia.orgyoutube.com

Once the anchor group is in place, the molecule chemisorbs onto the substrate, and the long alkyl chains organize themselves through van der Waals interactions to form a dense, crystalline-like monolayer. wikipedia.org The process typically occurs in two steps: a fast initial adsorption followed by a slower organization phase. wikipedia.org

The critical component for surface chemistry is the terminal pentafluoroethyloxy group, which forms the exposed surface of the monolayer. Fluorinated surfaces are known for their extremely low surface energy, which makes them both hydrophobic (water-repellent) and oleophobic (oil-repellent). A SAM constructed from this molecule would therefore create a robust, non-stick, and chemically inert surface, suitable for applications in anti-fouling coatings, low-friction surfaces, and advanced lithography. The stability of such SAMs can be very high, with macrocyclic headgroups potentially offering enhanced longevity by preventing oxidation of the anchor group. rsc.org

| SAM Component | Corresponding Molecular Part | Function |

|---|---|---|

| Substrate | e.g., Gold, Silicon Oxide | The solid support for the monolayer. |

| Anchor/Headgroup | Thiol (from modified -Br) | Binds the molecule to the substrate surface. wikipedia.org |

| Chain/Spacer | Undecane (B72203) Chain (-(CH₂)₁₁-) | Ensures ordered, dense packing via van der Waals forces. |

| Terminal Group | Pentafluoroethyloxy (-O-C₂F₅) | Defines the final surface properties (low energy, inertness). |

Sustainability and Environmental Profile of this compound

The chemical compound this compound represents a class of molecules that incorporates a long hydrocarbon chain, a bromine atom, and a polyfluorinated ether group. While specific research on this exact molecule is not publicly available, its structural features allow for a detailed discussion of its potential environmental and sustainability considerations based on established principles of organic and environmental chemistry. This article explores these aspects through the lens of green chemistry, environmental degradation, and bioremediation.

Future Research Directions and Uncharted Territories

Emerging Synthetic Strategies and Methodological Advancements

The synthesis of 1-Bromo-11-pentafluoroethyloxy-undecane and its derivatives is an area ripe for innovation. Traditional methods may be effective, but emerging strategies promise greater efficiency, selectivity, and sustainability.

Future research could focus on adapting modern synthetic methods to construct the core structure of this molecule. The key bond formations are the ether linkage and the terminal bromination.

Advanced Etherification: The Williamson ether synthesis is a classic method, but newer approaches could offer improvements. For instance, the alkylation of 2,2,3,3,3-pentafluoropropan-1-ol with 1,11-dibromoundecane (B97371) under phase-transfer catalysis could be optimized. Research into using continuous flow reactors for this reaction could enhance safety, improve heat transfer, and allow for easier scale-up.

Late-Stage Functionalization: A significant advancement would be the development of methods for the late-stage introduction of the pentafluoroethyloxy group onto a pre-functionalized undecane (B72203) chain. This could involve novel catalytic systems that can selectively activate a C-H bond at the ω-1 position for etherification, although this remains a formidable challenge in alkane chemistry.

Enzymatic Halogenation: To install the terminal bromine with high selectivity, the use of haloperoxidase enzymes presents a green and highly specific alternative to traditional chemical bromination. These enzymes use a halide ion and an oxidant to halogenate substrates, which could prevent side reactions and the need for protecting groups.

A comparative overview of potential synthetic routes is presented in Table 1.

| Method | Target Bond | Potential Advantages | Key Research Challenge |

| Optimized Williamson Ether Synthesis | C-O-C (Ether) | Well-established, scalable | Improving yield, minimizing elimination side-products |

| Flow Chemistry Synthesis | C-O-C (Ether) | Enhanced safety, process control, scalability | Reactor design, optimization of reaction parameters |

| Late-Stage C-H Etherification | C-O-C (Ether) | Increased synthetic efficiency, novel pathways | Catalyst development for selective alkane C-H activation |

| Enzymatic Bromination | C-Br (Bromide) | High selectivity, environmentally benign conditions | Enzyme stability and compatibility with organic substrates |

Potential for Interdisciplinary Collaborations and Novel Applications

The bifunctional nature of this compound—a reactive bromine handle on one end and a stable, fluorous tail on the other—makes it a prime candidate for creating novel materials through interdisciplinary collaboration.

Materials Science: The compound is an ideal precursor for fluorinated surfactants and surface modifiers. The bromine can be replaced by various hydrophilic head groups (e.g., thiols, amines, carboxylates) to create amphiphilic molecules. sigmaaldrich.com Collaboration with materials scientists could lead to the development of new coatings, paints, and firefighting foams. rsc.org The presence of the pentafluoroethyloxy group can impart properties like hydrophobicity, oleophobicity, and thermal stability. mdpi.com

Electronics and Optoelectronics: Fluorinated polymers often exhibit low dielectric constants, making them useful in the electronics industry for insulation and integrated circuits. mdpi.com By converting this compound into a polymerizable monomer (e.g., by converting the bromide to an acrylate (B77674) or styrenyl group), it could be incorporated into polymers for high-performance applications in collaboration with polymer chemists and electrical engineers.

Biomedical Engineering: Long-chain fluorinated molecules can be used to create stable emulsions for drug delivery or as components of liquid ventilation systems. The undecane chain provides a flexible spacer, and the bromo- functionality allows for conjugation to biomolecules or nanoparticles. Collaboration with biomedical engineers and pharmacologists could explore these avenues.

Addressing Fundamental Challenges in Chemical Synthesis and Characterization

Working with complex fluorinated molecules like this compound presents unique challenges that are themselves fruitful areas of research.

Synthesis: A key challenge is achieving high selectivity in reactions involving the two ends of the molecule. For example, during the etherification step using 1,11-dibromoundecane, preventing the formation of the diether product is critical. Research into sterically hindered base systems or novel protecting group strategies is needed.

Purification: The physical properties of fluorinated compounds can make them difficult to separate from non-fluorinated reagents and byproducts using standard chromatography. Techniques like fluorous solid-phase extraction (F-SPE), which relies on the unique partitioning behavior of highly fluorinated molecules, could be systematically developed for this class of compounds.

Characterization: The characterization of such molecules requires a multi-technique approach. While standard methods like FTIR and ¹H NMR are useful, ¹⁹F NMR is essential for confirming the structure of the fluorinated tail. researchgate.net Investigating the complex splitting patterns and establishing a definitive spectral database for such long-chain fluoroalkoxy alkanes would be a valuable contribution to the field of analytical chemistry. researchgate.net

Theoretical Frameworks and Experimental Validation for Future Discoveries

Computational chemistry offers a powerful tool to predict the properties of this compound and its derivatives, guiding experimental work and accelerating discovery.

Force Field Development: A significant hurdle in simulating fluorinated systems is the lack of accurate force fields. acs.org A dedicated research effort could focus on developing and parameterizing a new force field specifically for long-chain fluoroalkoxy alkanes. This would involve performing high-level ab initio calculations to derive parameters for bond, angle, and dihedral interactions involving the fluoroether group. acs.org

Property Prediction: With a reliable theoretical model, researchers can predict key physical properties before undertaking lengthy synthesis. This includes predicting surface tension, self-assembly behavior in solution (e.g., critical micelle concentration), and compatibility with other materials. acs.orgresearchgate.net These predictions can then be systematically tested and validated in the lab, creating a feedback loop that refines the theoretical models. researchgate.netnih.gov

Reaction Modeling: Theoretical models can also be used to understand and optimize synthetic reactions. For instance, Density Functional Theory (DFT) calculations could be employed to model the transition states of the etherification reaction, helping to explain observed selectivities and guiding the choice of catalysts or reaction conditions for improved outcomes.

The synergy between theoretical prediction and experimental validation will be crucial for unlocking the full potential of this and related functionalized fluorinated molecules. nih.gov

Q & A

Basic Research Questions

Q. How can the synthesis of 1-Bromo-11-pentafluoroethyloxy-undecane be optimized for high yield and purity?

- Methodological Answer : Optimize reaction conditions by controlling temperature (typically 60–80°C for brominated undecanes), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Catalysts like tetrabutylammonium bromide (TBAB) can enhance bromination efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation is critical to isolate the product from byproducts such as unreacted starting materials or di-substituted derivatives . Monitor purity using GC-MS or HPLC (>95% purity threshold recommended for research applications).

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the presence of the pentafluoroethyloxy group (δ ~75–85 ppm for ) and bromine substitution (δ ~3.5 ppm for terminal -CHBr in NMR) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS can validate the molecular ion peak (expected m/z ~380–400) and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identify C-Br (500–600 cm) and C-F (1100–1250 cm) stretches to confirm functional groups .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to minimize light-induced decomposition. Avoid exposure to moisture, as hydrolysis of the bromoalkane can generate HBr, which may corrode equipment or alter reaction outcomes. Conduct regular stability tests via TLC or NMR to detect degradation products .

Advanced Research Questions

Q. What reaction mechanisms explain the electrophilic behavior of this compound in SN2 substitutions?

- Methodological Answer : The electron-withdrawing pentafluoroethyloxy group (-OCF) increases the electrophilicity of the adjacent carbon, facilitating nucleophilic attack. Kinetic studies (e.g., using NaN in DMSO) can quantify reaction rates. Isotope labeling (e.g., in the ether group) may reveal steric or electronic effects on transition-state geometry .

Q. How does the pentafluoroethyloxy group influence the compound’s environmental persistence and bioaccumulation potential?

- Methodological Answer : The perfluorinated chain (CF) resists microbial degradation and hydrolysis, leading to environmental persistence. Use OECD 301B biodegradation tests or computational models (e.g., EPI Suite) to estimate half-lives. Compare with structurally similar perfluoroalkyl substances (PFAS) like perfluorooctanoic acid (PFOA), which exhibit bioaccumulation factors >1000 in aquatic organisms .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) to assign overlapping peaks. If GC-MS shows unexpected fragments, cross-validate with high-resolution FT-ICR-MS or X-ray crystallography. For fluorinated compounds, ensure deuterated solvents are free of proton contaminants that may obscure signals .

Q. Can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.